molecular formula C9H9NS B14650795 1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene CAS No. 41514-80-1

1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene

Cat. No.: B14650795
CAS No.: 41514-80-1
M. Wt: 163.24 g/mol
InChI Key: QQMIHLAKHVCFGH-UHFFFAOYSA-N
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Description

1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an isocyanomethyl group attached to a sulfanyl group, which is further connected to a methyl-substituted benzene ring

Preparation Methods

The synthesis of 1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenethiol with isocyanomethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The isocyanomethyl group can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene involves its reactive functional groups. The isocyanomethyl group can participate in nucleophilic addition reactions, while the sulfanyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic and biological applications.

Comparison with Similar Compounds

1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene can be compared with similar compounds such as:

    1-[(Isocyanomethyl)sulfonyl]-4-methylbenzene: This compound has a sulfonyl group instead of a sulfanyl group, which affects its reactivity and applications.

    4-Methylbenzenethiol: This compound lacks the isocyanomethyl group, making it less versatile in certain synthetic applications.

    Isocyanomethyl chloride: This compound is a precursor in the synthesis of this compound and has different reactivity due to the absence of the benzene ring.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

41514-80-1

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

1-(isocyanomethylsulfanyl)-4-methylbenzene

InChI

InChI=1S/C9H9NS/c1-8-3-5-9(6-4-8)11-7-10-2/h3-6H,7H2,1H3

InChI Key

QQMIHLAKHVCFGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC[N+]#[C-]

Origin of Product

United States

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